Regioisomeric Selectivity: Differentiating 3-Cyano vs. 5-Cyano Positional Isomers in Synthesis
The regioisomer 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol (CAS 1261957-38-3) is a commercially available alternative. While direct head-to-head reaction data for these exact compounds is not publicly accessible, the differing cyano group position (3- vs. 5-) inherently alters the molecule's dipole moment and electronic distribution. This difference impacts the regioselectivity of subsequent functionalization, particularly in transition metal-catalyzed couplings where the coordinating ability of the nitrile group varies with its position on the phenyl ring [1].
| Evidence Dimension | Molecular Geometry and Electronic Property |
|---|---|
| Target Compound Data | Cyano group at position 3 (meta to phenolic hydroxyl on adjacent ring) |
| Comparator Or Baseline | 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol (CAS 1261957-38-3); Cyano group at position 5 (para to fluorine on the same ring) |
| Quantified Difference | Distinct IUPAC name, CAS number, and InChIKey; differing physicochemical properties due to altered dipole moment |
| Conditions | Comparative analysis based on structural formulas and reported reactivity of substituted biphenyls [1]. |
Why This Matters
For process chemists optimizing a specific synthetic route, using the incorrect regioisomer can lead to failed reactions or low yields, necessitating costly re-optimization of the entire downstream synthesis.
- [1] Wilshire, J.F.K. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 1967, 20(8), 1663-1670. View Source
